BenchChemオンラインストアへようこそ!

4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)-

Anticancer Colorectal Cancer 4-Thiazolidinone

4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)- (CAS 89334-87-2) is a synthetic heterocyclic compound (molecular formula C₁₈H₁₆N₄OS; molecular weight 336.4 g/mol) composed of a 4-thiazolidinone core N3-substituted with a chiral 1-(1H-benzimidazol-2-yl)ethyl group and bearing a 2-phenylimino moiety. It belongs to the broader class of 2-phenylimino-4-thiazolidinones fused with a benzimidazole pharmacophore—a hybrid scaffold designed to combine the documented anticancer, antimicrobial, and antiviral potential of both heterocyclic systems.

Molecular Formula C18H16N4OS
Molecular Weight 336.4 g/mol
CAS No. 89334-87-2
Cat. No. B3360614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)-
CAS89334-87-2
Molecular FormulaC18H16N4OS
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1)N3C(=O)CSC3=NC4=CC=CC=C4
InChIInChI=1S/C18H16N4OS/c1-12(17-20-14-9-5-6-10-15(14)21-17)22-16(23)11-24-18(22)19-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,20,21)
InChIKeyDEKKGHUDCOZVPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)- (CAS 89334-87-2): Procurement-Relevant Chemical Identity and Research-Grade Specifications


4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)- (CAS 89334-87-2) is a synthetic heterocyclic compound (molecular formula C₁₈H₁₆N₄OS; molecular weight 336.4 g/mol) composed of a 4-thiazolidinone core N3-substituted with a chiral 1-(1H-benzimidazol-2-yl)ethyl group and bearing a 2-phenylimino moiety . It belongs to the broader class of 2-phenylimino-4-thiazolidinones fused with a benzimidazole pharmacophore—a hybrid scaffold designed to combine the documented anticancer, antimicrobial, and antiviral potential of both heterocyclic systems [1]. The compound is supplied exclusively for research purposes (not for human or veterinary use) and is typically offered at ≥95% purity by specialty chemical vendors, with procurement requiring verification of lot-specific analytical characterization (NMR, HPLC, MS) given the absence of a pharmacopoeial monograph .

Why 4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)- Cannot Be Replaced by Generic 4-Thiazolidinone Analogs in Research Procurement


The biological activity of 4-thiazolidinone-benzimidazole hybrids is exquisitely sensitive to three structural variables—the N3 substituent on the thiazolidinone ring, the C2 exocyclic moiety (phenylimino vs. thioxo vs. oxo), and the C5 substitution pattern—making generic interchange unreliable [1]. Within the Masoud et al. (2013) series, the 2-phenylimino derivatives exhibited distinct anticancer profiles compared with their 2-thioxo counterparts; for instance, the 2-phenylimino compounds 9a and 10 showed significant antiproliferative activity against HCT 116 and HEPG2 cells, respectively, whereas none of the tested compounds—regardless of C2 substituent—inhibited Hepatitis C virus replication, demonstrating that even within a single scaffold, biological outcome is substituent-dependent rather than class-wide [1]. The target compound's unique N3 substitution pattern—a 1-(benzimidazol-2-yl)ethyl group with a chiral methyl branch—further distinguishes it from the simpler N3-benzimidazolylmethyl analog (CAS 89334-78-1), potentially altering both target binding and physicochemical properties in ways that cannot be predicted without compound-specific data . Procuring an unchecked analog therefore risks obtaining a molecule with an undocumented and possibly divergent activity profile.

Quantitative Differentiation Evidence for 4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)- (CAS 89334-87-2): Comparator-Anchored Performance Data


Antiproliferative Activity of 2-Phenylimino-4-Thiazolidinone-Benzimidazole Congeners Against Human Colon Carcinoma HCT 116 Cells

In the Masoud et al. (2013) study of 2-phenylimino-4-thiazolidinones substituted with a benzimidazole ring system, compound 9a exhibited significant antiproliferative activity against the human colon carcinoma cell line HCT 116 [1]. While the exact IC₅₀ value for 9a is not publicly extractable from the available abstract, the study designates this activity as 'significant' within the screened series. This provides a class-level benchmark: the target compound (CAS 89334-87-2), which shares the identical 2-phenylimino-4-thiazolidinone-benzimidazole pharmacophore core but possesses a distinct N3-(1-benzimidazol-2-yl)ethyl substituent, is positioned within a chemotype of demonstrated antiproliferative relevance against colorectal cancer models [1]. Separately, in a distinct 2-phenylimino-4-thiazolidinone series evaluated by Ottanà et al. (2005), the 2-phenylimino derivative 3 preferentially inhibited the HT29 colon cancer cell line (high COX-2 expression), confirming that the 2-phenylimino moiety contributes to colon cancer cell targeting across different 4-thiazolidinone sub-classes [2].

Anticancer Colorectal Cancer 4-Thiazolidinone

Structural Differentiation from the Closest Commercially Available Analog: N3 Substituent Comparison (CAS 89334-87-2 vs. CAS 89334-78-1)

The closest commercially cataloged analog to the target compound is 4-Thiazolidinone, 3-(1H-benzimidazol-2-ylmethyl)-2-(phenylimino)- (CAS 89334-78-1), which differs solely at the N3 substituent: a methylene linker (-CH₂-) in the analog versus a chiral 1-ethyl linker (-CH(CH₃)-) in the target . The molecular formula change (C₁₇H₁₄N₄OS for CAS 89334-78-1 vs. C₁₈H₁₆N₄OS for CAS 89334-87-2) introduces a ~14 Da mass difference and a chiral center absent in the methylene analog. In the broader 4-thiazolidinone SAR literature, N3 substituent identity profoundly modulates both target binding and pharmacokinetic properties: within the Masoud et al. series, varying the N3 substitution pattern across 2-phenylimino-4-thiazolidinone-benzimidazole derivatives yielded differential antiproliferative profiles against HCT 116, HEPG2, and MCF7 cell lines [1].

Medicinal Chemistry Structure-Activity Relationship Benzimidazole

PTP1B Inhibitory Potential of the 2-Phenylimino-4-Thiazolidinone Pharmacophore: Class-Level Benchmark for Diabetes and Obesity Research

Ottanà et al. (2009) demonstrated that 5-arylidene-2-phenylimino-4-thiazolidinones act as inhibitors of human protein tyrosine phosphatase 1B (PTP1B) and low molecular weight protein tyrosine phosphatase (LMW-PTP), with compounds 4a-d and 4f achieving inhibition in the low micromolar range [1]. The study explicitly attributes this activity to the 2-phenylimino moiety, which was rationally introduced to enhance inhibitor/enzyme affinity through additional favorable interactions with active-site residues and surrounding loops [1]. Although the target compound (CAS 89334-87-2) lacks the 5-arylidene substituent present in the PTP1B-active series, it retains the 2-phenylimino pharmacophore identified as critical for PTP1B binding, positioning it as a viable starting scaffold for the development of novel PTP1B inhibitors through C5 functionalization [1].

PTP1B Inhibition Diabetes Metabolic Disorders

HIV-1 Reverse Transcriptase Inhibitory Potential: Molecular Docking Evidence for the 4-Thiazolidinone Scaffold

Rawal et al. (2007) performed flexible docking simulations on two series of 4-thiazolidinones as HIV-1 reverse transcriptase (HIV-1 RT) inhibitors, demonstrating that these compounds interact with the allosteric site of the enzyme and that the predicted binding free energies correlate well with experimentally observed inhibitory activities (EC₅₀) [1]. The study validates the 4-thiazolidinone scaffold as a competent non-nucleoside reverse transcriptase inhibitor (NNRTI) pharmacophore. While the target compound (CAS 89334-87-2) was not specifically included in these docking studies, its 4-thiazolidinone core with 2-phenylimino and N3-benzimidazole substituents incorporates structural features consistent with the pharmacophoric requirements identified for HIV-1 RT allosteric site binding [1].

Antiviral HIV-1 RT Molecular Docking

Antimicrobial Activity in Benzimidazole-4-Thiazolidinone Hybrids: Comparative MIC Benchmarks from 5-Arylidene Derivatives

Desai et al. (2023) reported the antimicrobial evaluation of benzimidazole-containing 4-thiazolidinone-based 5-arylidene derivatives, with compound 5j exhibiting maximum potency against all Gram-positive bacteria (MIC range: 25–50 µg/mL) and moderate activity against Gram-negative strains (MIC: 62.50 µg/mL) [1]. The most active antifungal compound (5n) showed an MIC of 250 µg/mL against fungal strains [1]. These data establish quantitative MIC benchmarks for the benzimidazole-4-thiazolidinone hybrid class. The target compound (CAS 89334-87-2), which shares the benzimidazole-4-thiazolidinone core but bears a 2-phenylimino substituent rather than the 5-arylidene modifications in the Desai series, resides within a chemotype of demonstrated broad-spectrum antimicrobial potential [1].

Antimicrobial Gram-Positive Bacteria Benzimidazole

Recommended Research Application Scenarios for 4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)- (CAS 89334-87-2)


Colorectal Cancer Antiproliferative Screening and Lead Optimization

The target compound can serve as a starting point for antiproliferative screening against human colorectal carcinoma cell lines (HCT 116, HT29) based on the established activity of structurally related 2-phenylimino-4-thiazolidinone-benzimidazole congeners [1]. The chiral N3-ethyl substituent offers a stereochemical diversification point absent in simpler N3-methyl or N3-benzyl analogs, enabling exploration of enantioselective antiproliferative effects. Comparative benchmarking against compound 9a (Masoud et al., 2013) and the 2-phenylimino derivative 3 (Ottanà et al., 2005) is recommended to assess whether the N3-(1-benzimidazol-2-yl)ethyl group enhances or modulates colon cancer cell line selectivity [1][2].

PTP1B Inhibitor Development for Type 2 Diabetes and Obesity

The 2-phenylimino-4-thiazolidinone core of the target compound is a validated pharmacophore for PTP1B inhibition, with literature precedent demonstrating that the 2-phenylimino moiety enhances enzyme/inhibitor affinity through interactions with active-site residues [3]. The target compound's C5-unsubstituted thiazolidinone ring provides a versatile template for systematic introduction of 5-arylidene groups, enabling the rational design of novel PTP1B inhibitors. Researchers should prioritize C5 functionalization with substituted benzylidene moieties to mimic the low-micromolar PTP1B inhibitory activity reported for 5-arylidene-2-phenylimino-4-thiazolidinones [3].

Antimicrobial Structure-Activity Relationship (SAR) Studies

The benzimidazole-4-thiazolidinone hybrid scaffold has demonstrated quantitative antimicrobial activity, with MIC values ranging from 25–50 µg/mL against Gram-positive bacteria for optimized congeners [4]. The target compound can be employed as a core scaffold for antimicrobial SAR campaigns, with the 2-phenylimino substituent representing a point of structural differentiation from the 5-arylidene series studied by Desai et al. (2023). Systematic variation of the phenylimino aryl ring (e.g., introduction of halogen, nitro, or methoxy substituents) may yield derivatives with enhanced potency relative to the published MIC benchmarks [4].

HIV-1 NNRTI Drug Discovery: Allosteric Site Binding Exploration

Molecular docking evidence supports the 4-thiazolidinone scaffold as a competent HIV-1 RT allosteric site binder, with good correlation between computed binding free energies and experimental antiviral EC₅₀ values [5]. The target compound combines this validated 4-thiazolidinone core with a benzimidazole substituent—a fragment independently recognized in NNRTI design—offering a structurally differentiated chemotype for HIV-1 RT screening programs. Procurement of CAS 89334-87-2 is recommended for in silico docking studies against HIV-1 RT (PDB structures in the allosteric pocket) followed by in vitro RT inhibition assays for hit validation [5].

Quote Request

Request a Quote for 4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.